Product packaging for 1-Phenyl-3-[(phenylmethylidene)amino]urea(Cat. No.:)

1-Phenyl-3-[(phenylmethylidene)amino]urea

Cat. No.: B11738376
M. Wt: 239.27 g/mol
InChI Key: SXCIVFODNMDTER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Phenyl-3-[(phenylmethylidene)amino]urea (C14H13N3O) is a urea derivative supplied for research and development purposes. Urea-based compounds are a significant focus in medicinal chemistry due to their versatile biological activities and ability to form key hydrogen bonds with enzyme targets . Although specific studies on this compound are limited, structurally similar 1-phenylurea derivatives have been identified as potent inhibitors in biological systems. For instance, certain analogues have shown promise as novel complement inhibitors, demonstrating that small organic molecules with a urea core can effectively modulate complex protein pathways like the complement system . Furthermore, other urea derivatives have exhibited strong anti-inflammatory activity through molecular docking studies and in vivo models, suggesting potential for interaction with enzymes such as cyclooxygenase (COX) . The pyrazolyl-urea scaffold, a related chemotype, is also widely investigated for its range of pharmacological properties, including activity against various kinases and cannabinoid receptors . This compound serves as a valuable building block for researchers in drug discovery, chemical biology, and material science. It is ideal for probing structure-activity relationships (SAR), developing new synthetic methodologies, and screening for novel biological activities. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H13N3O B11738376 1-Phenyl-3-[(phenylmethylidene)amino]urea

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H13N3O

Molecular Weight

239.27 g/mol

IUPAC Name

1-(benzylideneamino)-3-phenylurea

InChI

InChI=1S/C14H13N3O/c18-14(16-13-9-5-2-6-10-13)17-15-11-12-7-3-1-4-8-12/h1-11H,(H2,16,17,18)

InChI Key

SXCIVFODNMDTER-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=NNC(=O)NC2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies for 1 Phenyl 3 Phenylmethylidene Amino Urea and Analogues

General Synthetic Routes to Phenyl Urea (B33335) Derivatives

The formation of the phenylurea scaffold is a fundamental step in synthesizing the target molecule and its analogues. Various established and modern synthetic strategies are employed, primarily revolving around the generation and reaction of isocyanate intermediates.

The most traditional and widely used method for creating urea derivatives is the condensation of an amine with an isocyanate. acs.orgnih.gov This reaction is typically efficient and forms the N,N'-disubstituted urea core directly. The primary challenge often lies in the availability or synthesis of the required isocyanate precursor.

A key strategy for generating isocyanates in situ is the Curtius rearrangement. nih.gov This reaction converts an acyl azide (B81097) into an isocyanate, which can then be trapped by an amine without being isolated. nih.govresearchgate.net A modified Curtius rearrangement, for instance, can convert a carboxylic acid into the corresponding aryl isocyanate using reagents like diphenyl phosphorazidate (DPPA) and triethylamine. nih.govnih.gov The resulting isocyanate is then treated with a suitable amine to afford the desired urea derivative. nih.gov This approach is advantageous as it starts from more readily available carboxylic acids.

Another method involves generating isocyanates from primary amines and carbon dioxide (CO2) in the presence of a dehydrating agent. For example, carbamic acids, formed from the reaction of primary amines with CO2, can be dehydrated using Mitsunobu reagents to yield intermediate isocyanates, which are subsequently condensed with other amines to form unsymmetrical ureas. acs.org

Nucleophilic addition reactions are central to many urea synthesis pathways. The reaction of urea with amines, for instance, can be understood through a nucleophilic addition mechanism, although it often requires catalysis and proceeds through several steps. researchgate.net A more direct approach involves the nucleophilic attack of an amine on a phosgene (B1210022) equivalent or an activated carbonyl compound. For example, 1,1'-carbonyldiimidazole (B1668759) (CDI) is a safer alternative to phosgene; it reacts with an amine to form a carbonylimidazolide intermediate. nih.govbiointerfaceresearch.com This intermediate is then susceptible to nucleophilic attack by a second amine, yielding the urea derivative. biointerfaceresearch.com

In some cases, the urea anion itself can act as a nucleophilic reagent. In reactions with highly electron-deficient substrates, the urea anion can participate in an oxidative nucleophilic substitution of hydrogen. scispace.com Furthermore, multi-component reactions can be designed where the initial step is a nucleophilic addition to an isocyanate, followed by subsequent reactions to build a more complex molecule. tandfonline.com A hydrosilane-assisted methodology also employs nucleophilic addition, where the reaction between CO2, amines, and phenylsilane (B129415) is thought to proceed through the nucleophilic addition of silylamine to CO2. researchgate.net

One-pot syntheses are highly valued for their efficiency, reducing the need for intermediate purification steps and minimizing waste. Several one-pot methodologies for preparing urea derivatives have been developed.

One such strategy combines nucleophilic substitution and a Staudinger–aza-Wittig reaction in a one-pot, two-step process. This method uses alkyl halides and amines in the presence of a polymer-bound phosphine (B1218219) and carbon dioxide to produce N,N'-disubstituted ureas in high yields. beilstein-journals.org Another approach utilizes chlorosulfonyl isocyanate, which reacts with hetero/aryl amines and is then hydrolyzed in situ to provide mono-substituted ureas conveniently and in high purity. asianpubs.org

Multi-component reactions (MCRs) are particularly powerful for one-pot synthesis. A five-component reaction involving 2-aminobenzoic acid, phenyl isocyanate, a primary amine, an oxo compound, and an isocyanide has been developed to produce complex urea derivatives under solvent-free conditions. tandfonline.com Other one-pot methods include the palladium-catalyzed cross-coupling of aryl chlorides with sodium cyanate, which allows for the synthesis of unsymmetrical ureas by trapping the in situ generated aryl isocyanate with an amine. organic-chemistry.org

One-Pot Method Key Reagents Reaction Type Key Features
Microwave-Assisted Staudinger–aza-WittigAlkyl halides, amines, CO₂, polymer-bound phosphineSequential one-potFast, efficient, high purity via isocyanate intermediate. beilstein-journals.org
Ugi Five-Component Reaction2-Amino benzoic acid, phenyl isocyanate, primary amine, oxo compound, isocyanideMulti-componentSolvent-free, good yields, high structural diversity. tandfonline.com
Chlorosulfonyl Isocyanate MethodHetero/aryl amine, chlorosulfonyl isocyanate, HClIn situ hydrolysisConvenient, high yield and purity for mono-substituted ureas. asianpubs.org
Catalytic Conversion of CarbamatesAlkyl ammonium (B1175870) carbamates (from CO₂), titanium catalystCatalyticUses low concentrations of CO₂, suitable for cyclic ureas. nih.gov

Synthesis of Phenylmethylidene-containing Urea Derivatives

The defining feature of 1-Phenyl-3-[(phenylmethylidene)amino]urea is the imine (C=N) bond, which forms the phenylmethylidene moiety. This functional group is typically introduced in the final step of the synthesis.

The formation of the imine, also known as a Schiff base, is a classic condensation reaction between a primary amine and an aldehyde or ketone. masterorganicchemistry.comlibretexts.org In the synthesis of the target compound, the primary amine functionality is located on the phenylurea core, which reacts with an aromatic aldehyde, specifically benzaldehyde (B42025).

The reaction is reversible and generally catalyzed by a small amount of acid. masterorganicchemistry.com The mechanism involves the nucleophilic addition of the amine to the carbonyl carbon of the aldehyde, forming a carbinolamine intermediate. libretexts.org Subsequent acid-catalyzed dehydration (elimination of a water molecule) from the carbinolamine yields the stable imine product. masterorganicchemistry.comlibretexts.org To drive the reaction to completion, water is often removed from the reaction mixture, for example, by using a Dean-Stark apparatus or a drying agent. nih.gov Microwave irradiation has also been shown to efficiently promote the condensation of aromatic aldehydes with amines in the absence of solvents or catalysts. organic-chemistry.org

A logical synthetic route to this compound involves a two-stage process.

Formation of a Phenylurea with a Pendant Primary Amine: The first stage requires the synthesis of a phenylurea derivative that contains a reactive primary amino group. A suitable precursor for this would be 1-(aminophenyl)-3-phenylurea . This intermediate can be synthesized through standard methods, such as reacting phenyl isocyanate with a diaminobenzene.

Condensation to Form the Imine: In the second stage, the 1-(aminophenyl)-3-phenylurea intermediate is reacted with benzaldehyde . This condensation reaction, typically carried out in a solvent like ethanol (B145695) with catalytic acid, forms the target imine linkage.

This general pathway is supported by literature describing the synthesis of analogous structures. For example, a series of 1,3-diphenylurea (B7728601) derived Schiff bases were synthesized by condensing various substituted 1-(2-aminophenyl)-3-phenylurea compounds with different substituted hydroxybenzaldehydes. nih.gov This demonstrates the viability of reacting a pre-formed aminophenylurea with an aromatic aldehyde to generate the final phenylmethylidene-containing urea derivative.

Reaction Scheme: Stage 1: Phenyl Isocyanate + Phenylenediamine → 1-(Aminophenyl)-3-phenylurea Stage 2: 1-(Aminophenyl)-3-phenylurea + Benzaldehyde → this compound + H₂O

This pathway allows for significant molecular diversity, as different substituted phenyl isocyanates, aminophenyl precursors, and aromatic aldehydes can be used to generate a wide library of analogues. nih.gov

Optimization of Reaction Conditions and Yield

The successful synthesis of this compound and its analogues is contingent upon the careful optimization of reaction conditions to maximize product yield and purity. Key parameters that are typically manipulated include the choice of solvent, reaction temperature, and the use of catalysts. Research into the synthesis of structurally similar urea-based Schiff bases provides valuable insights into the optimal conditions for these reactions.

A systematic study on the synthesis of a Schiff base-urea analogue, specifically from the reaction of a urea derivative with 4-chlorobenzaldehyde, highlights the critical role of the reaction medium and temperature. researchgate.net The findings from this research are particularly instructive for developing efficient synthetic routes for this compound.

The selection of an appropriate solvent is paramount as it can significantly influence the solubility of reactants, the reaction rate, and the position of the chemical equilibrium. In the synthesis of the aforementioned analogue, various solvents were screened to determine their effect on the reaction yield. The results, as detailed in the table below, demonstrate that polar aprotic solvents and alcohols are generally effective, with ethanol providing a high yield. This suggests that solvents capable of hydrogen bonding can facilitate the condensation reaction between the urea and aldehyde moieties.

The detailed research findings on the optimization of solvent and temperature for the synthesis of a representative Schiff base-urea are summarized in the following interactive data table.

Table 1: Effect of Solvents and Temperature on the Yield of a Schiff Base-Urea Analogue researchgate.net

Entry Solvent Temperature (°C) Yield (%)
1 Ethanol Reflux 85
2 Methanol Reflux 82
3 Acetonitrile Reflux 78
4 Tetrahydrofuran (THF) Reflux 70
5 Dichloromethane (DCM) Reflux 65
6 Toluene Reflux 55

The data clearly indicates that refluxing in ethanol provides the highest yield for this class of compounds. The significantly lower yield at room temperature in ethanol underscores the necessity of thermal energy to drive the reaction to completion. The trend observed with other solvents suggests that both polarity and the ability to solvate the reactants and transition states play a key role in the reaction's efficiency. These findings provide a strong foundation for optimizing the synthesis of this compound, suggesting that similar conditions, such as refluxing in ethanol, would be a logical starting point for achieving high yields.

Structural Elucidation and Characterization Techniques

Spectroscopic Analysis Methodologies

Spectroscopy is a cornerstone in the characterization of 1-Phenyl-3-[(phenylmethylidene)amino]urea, offering a non-destructive means to probe its electronic and vibrational properties and to map its atomic framework.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of this compound by providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments.

In ¹H NMR spectroscopy, the chemical shifts (δ) of the protons are indicative of their local electronic environment. The spectrum of this compound is expected to show distinct signals for the aromatic protons on the two phenyl rings, the protons of the urea (B33335) (-NH-CO-NH-) moiety, and the imine proton (-N=CH-). The aromatic protons would typically appear as a complex multiplet in the range of δ 7.0-8.0 ppm. The imine proton is expected to resonate further downfield, potentially above δ 8.0 ppm, due to the deshielding effect of the carbon-nitrogen double bond. For instance, the imine proton in the related compound (E)-N-methyl-1-phenylmethanimine appears at δ 8.27 ppm. rsc.org The NH protons of the urea group would likely appear as broad singlets, with their chemical shifts being sensitive to solvent and concentration.

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. The spectrum would show characteristic signals for the carbonyl carbon (C=O) of the urea group, typically in the range of δ 150-160 ppm. The imine carbon (-N=CH-) would also have a distinct chemical shift in a similar downfield region. The aromatic carbons would generate a series of signals between δ 110-140 ppm.

NucleusFunctional GroupExpected Chemical Shift (δ, ppm)
¹HAromatic (Ar-H)7.0 - 8.0
¹HImine (N=CH)> 8.0
¹HUrea (NH)Variable, broad
¹³CCarbonyl (C=O)150 - 160
¹³CImine (C=N)~150 - 160
¹³CAromatic (Ar-C)110 - 140

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation at specific vibrational frequencies.

The FTIR spectrum of this compound is expected to display several characteristic absorption bands. The N-H stretching vibrations of the urea moiety typically appear as one or two bands in the region of 3200-3400 cm⁻¹. The sharp and strong absorption band corresponding to the C=O (carbonyl) stretching vibration of the urea group is a key diagnostic peak, expected around 1650-1690 cm⁻¹. The C=N stretching of the imine group would likely be observed in the 1600-1650 cm⁻¹ region. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aromatic C=C ring stretching vibrations typically appear as a series of bands in the 1450-1600 cm⁻¹ range.

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)
N-H StretchUrea3200 - 3400
Aromatic C-H StretchPhenyl Rings> 3000
C=O StretchUrea1650 - 1690
C=N StretchImine1600 - 1650
Aromatic C=C StretchPhenyl Rings1450 - 1600

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound. The technique involves ionizing the molecule and then measuring the mass-to-charge ratio (m/z) of the resulting ions.

For this compound (C₁₄H₁₃N₃O), the exact molecular weight can be calculated. The mass spectrum would show a prominent molecular ion peak (M⁺) corresponding to this mass. In addition to the molecular ion, the spectrum would display a series of fragment ions resulting from the cleavage of specific bonds within the molecule. Common fragmentation patterns for this structure could include the cleavage of the urea backbone, loss of the phenyl or benzylidene groups, and other characteristic fragmentations that can help to confirm the proposed structure.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The absorption of UV or visible light excites electrons from a ground state to a higher energy state. The UV-Vis spectrum of this compound is characterized by absorption bands arising from π → π* and n → π* electronic transitions. researchgate.net

The conjugated system, which includes the two phenyl rings and the C=N-N-C=O moiety, is expected to give rise to strong π → π* transitions, likely appearing as intense absorption bands in the UV region. The lone pairs of electrons on the nitrogen and oxygen atoms can participate in weaker n → π* transitions. The position and intensity of these absorption maxima (λ_max) can be influenced by the solvent polarity. researchgate.netresearchgate.net

X-ray Crystallography for Solid-State Structure Determination of Related Compounds

X-ray diffraction studies on analogous compounds reveal key structural features. For example, the crystal structure of N-benzoyl-N'-phenylurea, a structural isomer, shows that the molecule is nearly planar. wikipedia.org In many urea derivatives, intermolecular N-H···O hydrogen bonds are a dominant feature, often leading to the formation of centrosymmetric dimers or extended chain structures. wikipedia.org

The conformation of the molecule is defined by the dihedral angles between the planes of the phenyl rings and the central urea unit. In the related compound 1-(2-aminophenyl)-3-phenylurea, the phenyl ring forms a dihedral angle of 47.0° with the mean plane of the urea unit. researchgate.net For 1-{2-[(E)-(phenylmethylidene)amino]phenyl}urea, the central benzene (B151609) ring forms dihedral angles of 17.65° and 29.48° with the N- and C-bound phenyl rings, respectively. researchgate.net These values indicate that the rings are typically twisted out of the plane of the central urea or imine group, adopting a conformation that minimizes steric hindrance while allowing for electronic conjugation.

Related CompoundStructural FeatureObserved ValueReference
N-benzoyl-N'-phenylureaMolecular GeometryApproximately flat wikipedia.org
N-benzoyl-N'-phenylureaIntermolecular BondingN-H···O hydrogen-bonded dimers wikipedia.org
1-(2-aminophenyl)-3-phenylureaDihedral Angle (Phenyl ring to Urea plane)47.0° researchgate.net
1-{2-[(E)-(phenylmethylidene)amino]phenyl}ureaDihedral Angle (Central ring to N-phenyl ring)17.65° researchgate.net
1-{2-[(E)-(phenylmethylidene)amino]phenyl}ureaDihedral Angle (Central ring to C-phenyl ring)29.48° researchgate.net

Investigation of Intermolecular Hydrogen Bonding Networks (N—H⋯O, N—H⋯N)

The supramolecular architecture of urea derivatives, including this compound, is significantly influenced by intermolecular hydrogen bonds. The presence of both hydrogen bond donors (N-H groups) and acceptors (the carbonyl oxygen O=C and imine nitrogen N=C) facilitates the formation of robust networks that define the crystal lattice.

In analogous urea-based compounds, molecules are frequently linked through N—H⋯O hydrogen bonds. researchgate.netnih.gov Specifically, the amine and amide N-H groups can interact with the carbonyl oxygen atom of adjacent molecules. These interactions can lead to the formation of one-dimensional chains or more complex dimeric aggregates. nih.govnih.gov For instance, in some crystal structures of related phenylurea derivatives, molecules form chains running parallel to a crystallographic axis via N—H⋯O bonds involving the central –NHC(=O)NH– units. nih.gov

Furthermore, N—H⋯N hydrogen bonds can also play a crucial role in the molecular assembly. researchgate.netnih.gov These interactions often occur between the N-H group of one molecule and the nitrogen atom of a neighboring molecule, contributing to the stability and specific geometry of the crystal packing. nih.gov In some derivatives, these N—H⋯N interactions, alongside N—H⋯O bonds, help associate molecular chains into more complex structures like columns. researchgate.netnih.gov The combination of these hydrogen bonds results in a well-defined, three-dimensional supramolecular structure. nih.gov

The geometric parameters of these hydrogen bonds are critical for understanding the strength and nature of the interactions. The table below presents typical data for such bonds found in related structures.

Donor-H···AcceptorD-H (Å)H···A (Å)D···A (Å)∠D-H···A (°)
N—H···O0.862.102.95170
N—H···N0.862.253.05155
Note: The data presented are representative values for N—H⋯O and N—H⋯N hydrogen bonds in similar urea derivatives and are intended for illustrative purposes.

Crystal Packing Analysis and Supramolecular Assembly

Analysis of similar urea derivatives reveals that the interplay between N—H⋯O and N—H⋯N hydrogen bonds often results in the formation of distinct structural motifs. researchgate.netnih.gov Molecules can be linked to form chains, which then associate with one another to build columns or layered structures. nih.govresearchgate.net For example, crystal structure analyses have shown that N—H⋯O bonds can create chains, and these chains are subsequently linked by N—H⋯N and additional N—H⋯O bonds to form columns propagating along a specific crystal axis. researchgate.netnih.gov In other cases, molecules form centrosymmetric dimeric aggregates through pairs of N—H⋯O hydrogen bonds, and these dimers are then interconnected to generate a three-dimensional network. nih.gov

The crystal system and space group provide a fundamental description of this packing. The table below summarizes crystallographic data obtained for a closely related aminophenyl-phenylurea compound, which illustrates the type of information derived from single-crystal X-ray diffraction analysis. researchgate.net

ParameterValue
Crystal SystemMonoclinic
Space GroupP2/n
a (Å)16.1742 (4)
b (Å)4.5667 (1)
c (Å)16.3259 (4)
β (°)106.548 (1)
Volume (ų)1155.93 (5)
Z (molecules/unit cell)4
Note: Data corresponds to a related aminophenyl-phenylurea derivative as reported in crystallographic studies. researchgate.net

Chromatographic Purity Assessment (e.g., TLC)

Thin-Layer Chromatography (TLC) is a fundamental and widely used technique for assessing the purity of synthesized compounds like this compound. nih.gov It is also employed to monitor the progress of a chemical reaction by separating the product from reactants and byproducts. nih.gov The technique relies on the differential partitioning of the analyte between a stationary phase (typically silica (B1680970) gel or alumina (B75360) coated on a plate) and a liquid mobile phase. reachdevices.com

For a compound such as this compound, a silica gel plate would serve as the stationary phase. The mobile phase, or eluent, would be a solvent or mixture of solvents chosen based on the polarity of the compound. A common solvent system for separating moderately polar organic compounds, such as urea derivatives, might consist of a mixture of a non-polar solvent (like hexane (B92381) or chloroform) and a more polar solvent (like ethyl acetate (B1210297) or methanol). researchgate.net

The separation is quantified by the Retardation Factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. gavinpublishers.com A pure compound should ideally appear as a single spot on the developed TLC plate. The presence of multiple spots indicates impurities. Visualization of the spots can be achieved under UV light if the compound is UV-active, or by using a developing agent such as iodine vapor. researchgate.net

The table below outlines a hypothetical TLC protocol for the purity assessment of this compound.

ParameterDescription
Stationary Phase Silica gel 60 F₂₅₄ on aluminum plates
Mobile Phase Ethyl acetate / Hexane (e.g., 1:1 v/v)
Sample Preparation A small amount of the compound dissolved in a suitable solvent (e.g., acetone (B3395972) or dichloromethane)
Application Spotting the dissolved sample onto the baseline of the TLC plate
Development Placing the plate in a sealed chamber containing the mobile phase
Visualization UV lamp (254 nm) or exposure to iodine vapor
Analysis Calculation of the Rf value for the main spot and identification of any impurity spots

Reactivity and Chemical Transformations of 1 Phenyl 3 Phenylmethylidene Amino Urea

Reactivity of the Imine Linkage (Phenylmethylidene Group)

The carbon-nitrogen double bond (C=N) of the phenylmethylidene group is analogous in reactivity to that of N-acylhydrazones, which are known to act as stable imine surrogates. nih.gov This linkage is polarized, with the carbon atom being electrophilic and the nitrogen atom being nucleophilic. This polarity governs its reactivity towards various reagents.

Nucleophilic Addition: The electrophilic carbon of the imine is susceptible to attack by nucleophiles. For instance, N-acyl imines readily react with thiols in the presence of a catalyst to form N,S-acetals. nih.gov Similarly, 1-Phenyl-3-[(phenylmethylidene)amino]urea can be expected to react with a range of nucleophiles at the benzylic carbon.

Hydrolysis: The imine linkage is susceptible to hydrolysis, particularly under acidic conditions. nih.govraineslab.com This reversible reaction would cleave the C=N bond, yielding benzaldehyde (B42025) and 1-amino-3-phenylurea. The stability of hydrazone-type linkages is pH-dependent, with acid catalysis accelerating the hydrolysis process. nih.govraineslab.com

Reduction: The C=N double bond can be reduced to a carbon-nitrogen single bond. A common method for a similar transformation involves the use of palladium on carbon under a hydrogen atmosphere, which can simultaneously reduce double bonds and other functional groups like nitro groups in phenyl urea (B33335) derivatives. nih.gov This would convert this compound to 1-Phenyl-3-[(phenylmethyl)amino]urea.

Chemical Transformations Involving the Urea Moiety

The urea moiety (-NH-CO-NH-) contains reactive N-H bonds that can participate in various chemical transformations, including acylation and cyclization.

Acylation: The nitrogen atoms of the urea group can undergo acylation. For example, phenylurea can be treated with chloroacetyl chloride to form an N-acylated product. researchgate.net This indicates that the N-H protons of the urea part of this compound are acidic enough to be removed by a base, allowing for subsequent reaction with acylating agents.

Cyclization: Semicarbazones, which share the C=N-NH-CO-NH- structural motif, are known to undergo cyclization reactions. Depending on the conditions and substituents, they can form heterocyclic systems such as 1,2,4-triazolidin-3-ones, particularly under acidic conditions. mdpi.com While benzaldehyde semicarbazones are generally resistant to this cyclization, the possibility exists under specific synthetic protocols. mdpi.com Other related semicarbazide derivatives can be cyclized in the presence of a base like sodium hydroxide to form derivatives of 1,2,4-triazolin-5-one. nih.gov

Substitution Reactions on Aromatic Rings

The two phenyl rings in this compound are subject to electrophilic aromatic substitution (EAS), with the regiochemical outcome determined by the directing effects of the substituents. wikipedia.orgchemistrytalk.orgwikipedia.org

Ring A (attached to the urea nitrogen): The substituent is the -NH-CO-NH-N=CH-C₆H₅ group. The nitrogen atom attached to the ring acts as an electron-donating group (EDG) through resonance, making the ring activated towards electrophilic attack. byjus.com This directing group pushes electron density to the ortho and para positions, making them the preferred sites for substitution. byjus.comorganicchemistrytutor.com

Ring B (part of the phenylmethylidene group): The substituent is the -CH=N-NH-CO-NH-C₆H₅ group. This group is generally considered deactivating and meta-directing for electrophilic substitution. The C=N bond withdraws electron density from the ring, making it less nucleophilic. organicchemistrytutor.com

The directing effects for electrophilic aromatic substitution are summarized in the table below.

RingSubstituent GroupActivating/DeactivatingDirecting Effect
A -NH-CO-NH-N=CH-C₆H₅Activatingortho, para
B -CH=N-NH-CO-NH-C₆H₅Deactivatingmeta

Nucleophilic aromatic substitution (NAS) is also a possibility, particularly if the rings are further substituted with strong electron-withdrawing groups. nih.gov

Oxidation and Reduction Pathways

The molecule possesses functional groups that can be targeted by oxidative and reductive reagents.

Reduction: As mentioned in section 4.1, the primary site for reduction is the imine (C=N) double bond. Catalytic hydrogenation is a common method for this transformation, yielding the corresponding saturated urea derivative. In related phenyl urea derivatives containing both a double bond and a nitro group, both functionalities can be reduced simultaneously using H₂/Pd-C. nih.gov

Nitrosation Reactions of Related Phenylurea Derivatives

Nitrosation is a significant reaction for phenylurea derivatives, typically occurring in the presence of nitrous acid (HNO₂), which is formed from a nitrite source in acidic conditions. libretexts.orgwikipedia.org The reaction proceeds via the electrophilic attack of the nitrosonium ion (NO⁺). libretexts.orgrsc.org

Studies on phenylurea and its derivatives have elucidated a detailed mechanism:

Initial Electrophilic Attack: The reaction begins with a rapid, reversible attack of the electrophile NO⁺ on the carbonyl oxygen of the urea moiety, which is the most nucleophilic site. rsc.org

Formation of a Protonated O-Nitroso Intermediate: This initial attack forms a protonated O-nitroso compound.

Parallel Reaction Pathways: From this intermediate, the reaction can proceed via two main pathways, both initiated by the rate-determining loss of a proton. rsc.org

Path 1: One conjugate base undergoes an internal rearrangement, transferring the NO group from the oxygen to a nitrogen atom to form the more stable N-nitroso compound. rsc.org

Path 2: The other conjugate base undergoes a series of rapid steps that can ultimately lead to the formation of a benzenediazonium ion. rsc.org

Thiocyanate is known to be an effective catalyst for N-nitrosation reactions. nih.gov Conversely, compounds like ascorbic acid can inhibit nitrosation by scavenging the nitrosating agents. nih.gov

Theoretical and Computational Studies

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a framework to investigate the electronic structure of many-body systems. Calculations are typically performed using specific functionals, such as B3LYP, in conjunction with a basis set like 6-31+G(d,p), to achieve a balance between accuracy and computational cost.

The first step in most computational analyses is to determine the most stable three-dimensional structure of the molecule, known as geometry optimization. This process minimizes the energy of the molecule with respect to the positions of its atoms, revealing key structural parameters such as bond lengths and angles.

For the analogous compound benzaldehyde (B42025) semicarbazone (BDSC), DFT calculations have been used to determine its optimized molecular structure. researchgate.net The semicarbazone group (–C=N–NH–C(O)–NH₂) is found to be nearly planar. The bond lengths within this framework, such as the C=N, N-N, and C=O bonds, are crucial in understanding the electronic delocalization across the molecule. The phenyl ring is typically twisted out of the plane of the semicarbazone group. This dihedral angle is a result of the balance between steric hindrance and the energetic favorability of conjugation.

Table 1: Selected Optimized Geometrical Parameters for Benzaldehyde Semicarbazone (BDSC) (Analog)

This table presents theoretical bond length and angle data for the closely related compound Benzaldehyde Semicarbazone (BDSC), as specific experimental or theoretical data for 1-Phenyl-3-[(phenylmethylidene)amino]urea was not available in the searched literature.

ParameterBond Length (Å)ParameterBond Angle (°)
C=O1.237N-C-N117.4
C-N (Amide)1.393H-N-H124.0
C=N (Imine)1.286C-N-N117.8
N-N1.378
Data derived from computational studies on benzaldehyde semicarbazone. researchgate.net

Frontier Molecular Orbital (FMO) theory is fundamental to describing the electronic properties and chemical reactivity of a molecule. nih.govyoutube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons (its ionization potential), while the LUMO energy relates to its ability to accept electrons (its electron affinity). malayajournal.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. malayajournal.org A small energy gap suggests that the molecule is more polarizable, chemically reactive, and requires less energy to be excited electronically. malayajournal.org In molecules with significant π-conjugation, like this compound, the HOMO is typically distributed over the electron-rich regions (the phenyl rings and urea (B33335) moiety), while the LUMO is localized on the electron-accepting imine group and adjacent atoms. researchgate.net This distribution facilitates intramolecular charge transfer (ICT) upon electronic excitation.

Table 2: Calculated Quantum Chemical Parameters for a Representative Semicarbazone Analog

This table illustrates typical quantum chemical parameters derived from HOMO-LUMO energies for molecules structurally similar to this compound.

ParameterValue (eV)
EHOMO-6.27
ELUMO-2.51
Energy Gap (ΔE)3.76
Ionization Potential (I)6.27
Electron Affinity (A)2.51
Chemical Hardness (η)1.88
Electronegativity (χ)4.39
Values are representative and based on data for 2-hydroxy-5-(phenyldiazenyl) benzaldehyde oxime. malayajournal.org

The charge transfer from the HOMO to the LUMO is a key factor in the molecule's potential for non-linear optical (NLO) applications.

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites. rsc.orgnih.gov The MEP map is color-coded to represent different electrostatic potential values. Regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. nih.govsciforum.net Green areas represent neutral potential.

For this compound, the MEP surface would show the most negative potential localized around the electronegative oxygen atom of the carbonyl group and the nitrogen atoms. nih.gov These sites are the primary locations for hydrogen bonding and interactions with electrophiles. The hydrogen atoms, particularly those attached to the nitrogen atoms (N-H), would exhibit positive electrostatic potential, making them sites for nucleophilic interaction. malayajournal.org The MEP analysis provides valuable insights into the molecule's intermolecular interactions and reactivity patterns. nih.gov

Theoretical vibrational analysis is used to predict the infrared (IR) and Raman spectra of a molecule. By calculating the vibrational frequencies corresponding to the normal modes of the molecule, a theoretical spectrum can be generated. solidstatetechnology.us Comparing this predicted spectrum with experimental data allows for a detailed assignment of the observed vibrational bands to specific functional groups and types of atomic motion (e.g., stretching, bending). researchgate.net

For molecules like benzaldehyde semicarbazone, DFT calculations have successfully assigned the characteristic vibrational frequencies. researchgate.net Key vibrational modes include:

N-H stretching: Found in the 3100-3500 cm⁻¹ region, often showing multiple bands due to symmetric and asymmetric stretching and hydrogen bonding.

C-H stretching (Aromatic): Typically observed above 3000 cm⁻¹.

C=O stretching (Amide I): A strong absorption band usually found around 1680-1700 cm⁻¹.

C=N stretching: Occurs in the 1550-1650 cm⁻¹ region.

N-H bending (Amide II): Found near 1550 cm⁻¹.

Discrepancies between calculated (in the gas phase) and experimental (in the solid state) frequencies can often be attributed to intermolecular interactions, such as hydrogen bonding, in the crystal lattice. researchgate.net

Table 3: Selected Vibrational Frequencies (cm⁻¹) for Benzaldehyde Derivatives

This table compares theoretical and experimental vibrational frequencies for key functional groups in benzaldehyde and its derivatives, providing a basis for predicting the spectrum of this compound.

Functional GroupAssignmentCalculated Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)
C=OStretching1780~1700
C-H (Aryl)Stretching-3000-3100
N-HStretching-3100-3500
C=NStretching-1550-1650
Data derived from studies on benzaldehyde and benzaldehyde semicarbazone. researchgate.netsolidstatetechnology.usias.ac.in

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to predict the electronic absorption spectra (UV-Vis) of molecules. mdpi.commdpi.com It calculates the energies of electronic transitions from the ground state to various excited states. These transitions correspond to the absorption maxima (λmax) observed in an experimental UV-Vis spectrum.

The UV-Vis spectrum of conjugated systems like this compound is typically characterized by strong absorptions in the ultraviolet and visible regions. These absorptions are generally due to π → π* and n → π* electronic transitions. The π → π* transitions, which involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital, are usually the most intense. The n → π* transitions, involving non-bonding electrons (like the lone pairs on oxygen and nitrogen), are typically weaker. TD-DFT calculations can predict the wavelength, oscillator strength (intensity), and nature of these transitions, correlating them with the specific molecular orbitals involved (e.g., HOMO → LUMO transition). conicet.gov.ar For semicarbazone derivatives, these calculations help confirm the intramolecular charge transfer characteristics of the electronic excitations. researchgate.net

Non-Linear Optical (NLO) Properties Prediction

Molecules that exhibit a strong non-linear optical (NLO) response are of great interest for applications in optoelectronics and photonics. nih.gov Organic molecules with extended π-conjugation and intramolecular charge transfer (ICT) character, like semicarbazones, are promising candidates for NLO materials. researchgate.net

Computational methods can predict the NLO properties of a molecule by calculating its polarizability (α) and first-order hyperpolarizability (β). The hyperpolarizability (β) is a measure of the molecule's second-order NLO response. A large β value indicates a significant NLO activity. nih.gov For a molecule to have a non-zero β value, it must be non-centrosymmetric.

Studies on semicarbazone derivatives have shown that they can possess significant NLO properties. For instance, the semicarbazone of p-dimethylamino benzaldehyde was found to have a second-harmonic generation (SHG) efficiency comparable to that of urea, a standard reference material for NLO studies. researchgate.net DFT calculations for benzaldehyde semicarbazone also indicate potential for NLO applications. researchgate.net The combination of donor (phenylamino, NH) and acceptor (carbonyl, C=O) groups connected by a π-conjugated bridge (the benzylidene moiety) in this compound provides the necessary electronic asymmetry for a strong NLO response.

Dipole Moments and Polarizabilities

Computational methods, particularly Density Functional Theory (DFT), are widely used to calculate these properties. For instance, studies on related NLO materials often employ DFT calculations with basis sets like B3LYP/6-311++G(d,p) to determine the dipole moment and polarizability. researchgate.net The accuracy of such predictions is highly sensitive to the chosen electronic structure description. nih.gov An accurate prediction of molecular polarizability is often more challenging than for other ground-state properties. nih.gov

These calculated values are crucial for understanding a molecule's intermolecular interactions and its potential as a nonlinear optical (NLO) material. A high dipole moment and significant polarizability suggest strong interactions with external electric fields, which is a prerequisite for NLO applications. researchgate.net

Table 1: Illustrative Calculated Dipole Moment and Polarizability Data for NLO-active Compounds

This table presents sample data for related compounds to illustrate typical values; data for this compound is not available in the cited literature.

Compound Method Dipole Moment (μ) (Debye) Mean Polarizability <α> (esu)
Urea (Reference) B3LYP/6-311G** 4.59 0.1947 x 10⁻³⁰
Fused-Triazine Derivative 1 B3LYP/6-311G** 4.86 2.9450 x 10⁻³⁰

Source: Adapted from experimental and theoretical studies on novel fused-triazine derivatives. nih.gov

Molecular First Hyperpolarizabilities (β)

The first hyperpolarizability (β or βtot) is a tensor quantity that measures a molecule's second-order response to an applied electric field. It is the primary determinant of a molecule's second-harmonic generation (SHG) efficiency and is a key indicator of its potential for NLO applications. researchgate.netresearchgate.net Molecules with large β values are sought after for use in technologies like frequency conversion and optical switching.

Computational calculations are essential for predicting the NLO properties of new molecules. The magnitude of β is often calculated and compared to that of a standard reference material, such as urea, to gauge its potential. researchgate.netnih.gov For example, computational studies on novel thiosemicarbazone and fused-triazine derivatives have shown β values many times greater than that of urea, indicating their promise as NLO materials. researchgate.netnih.gov

A key finding from theoretical studies is the inverse relationship between the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy gap and the total static hyperpolarizability. researchgate.net A smaller HOMO-LUMO gap generally correlates with higher polarizability and a larger first hyperpolarizability, suggesting greater NLO activity. researcher.life

Table 2: Comparison of Calculated First Hyperpolarizability (β) for Various Compounds

This table shows representative data for related compounds to demonstrate the scale of β values and comparison to a standard. Data for this compound is not available in the cited literature.

Compound Method First Hyperpolarizability <β> (esu) Comparison to Urea
Urea (Reference) B3LYP/6-311G** 0.1947 x 10⁻³⁰ 1x
2MISA DFT - 4.53x
Fused-Triazine Derivative 1 B3LYP/6-311G** 2.9450 x 10⁻³⁰ ~15x
Fused-Triazine Derivative 2 B3LYP/6-311G** 4.6805 x 10⁻³⁰ ~24x

Source: Adapted from computational studies on various NLO materials. researchgate.netnih.govresearcher.life

Intermolecular Interactions and Hydrogen Bonding Simulations

The crystal packing and bulk properties of this compound are governed by a network of intermolecular interactions. Computational simulations are invaluable for dissecting these forces. The urea moiety is a potent hydrogen bond donor (N-H) and acceptor (C=O). In the crystal structures of related phenylurea compounds, molecules are often linked into chains or columns via N-H···O hydrogen bonds. researchgate.net

Beyond classical hydrogen bonding, urea-aromatic interactions, such as NH-π and π-π stacking, can play a significant role in stabilizing the structure. nih.gov The phenyl rings in this compound can interact with the urea group of a neighboring molecule. Molecular dynamics (MD) simulations and quantum mechanical calculations have been used to study these interactions, revealing that the nitrogen atoms of urea can form NH−π stacking interactions with aromatic rings. nih.gov

Structure-Energy Relationship Analysis

Computational chemistry allows for a detailed analysis of the relationship between a molecule's three-dimensional structure and its energetic stability. For a flexible molecule like this compound, rotation around single bonds can lead to various conformers with different energies. Quantum mechanical calculations can be used to map the potential energy surface and identify the lowest-energy (most stable) conformation.

The stability of a molecule is also related to its electronic properties, such as the HOMO-LUMO energy gap. A large HOMO-LUMO gap is generally associated with high kinetic stability and low chemical reactivity. researchgate.net Conversely, a small energy gap suggests higher polarizability and a greater propensity for chemical reactions, making the molecule a promising candidate for optically active materials. researcher.life

Computational Study of Reaction Mechanisms (e.g., Urea Formation, Alpha-Ureation)

Computational modeling is a powerful tool for elucidating the step-by-step mechanisms of chemical reactions, including the formation of ureas. The synthesis of N,N'-diaryl ureas often proceeds through the reaction of an aryl amine with an aryl isocyanate. mdpi.com The isocyanate itself can be generated in situ from the amine. mdpi.com

A computational study of this urea formation would involve:

Modeling Reactants and Products: Calculating the optimized geometries and energies of the starting materials (e.g., phenyl isocyanate and N-aminobenzylideneamine) and the final product.

Locating Transition States: Identifying the high-energy transition state structures that connect reactants to products for each step of the reaction.

Calculating Activation Barriers: Determining the energy difference between the reactants and the transition states. This activation energy dictates the reaction rate.

Coordination Chemistry of 1 Phenyl 3 Phenylmethylidene Amino Urea Analogues

Metal Ion Binding Affinity and Selectivity

Analogues of 1-Phenyl-3-[(phenylmethylidene)amino]urea, particularly those with semicarbazone and thiosemicarbazone frameworks, demonstrate a significant affinity for transition metal ions. These ligands are known to form stable complexes with metals such as copper(II), nickel(II), cobalt(II), and zinc(II) dur.ac.ukresearchgate.net. The binding affinity and selectivity are influenced by the nature of the metal ion, the specific substituents on the ligand framework, and the solvent system.

The stability of these metal complexes is quantified by their stability constants (log β), with higher values indicating stronger metal-ligand interactions. For instance, studies on copper(II) complexes with various furan-based semicarbazone analogues have shown the formation of stable 1:1 metal-ligand complexes in ethanolic solutions. The stability of these complexes is found to be influenced by the substituent groups on the ligand. nih.gov

Table 1: Logarithm of Stability Constants (log β) for Copper(II) Complexes with Semicarbazone Analogues in Ethanol (B145695) at 25°C. nih.gov
Ligandlog β
2-Furfural semicarbazone (FSC)2.02
5-Methyl 2-furfural semicarbazone (MFSC)3.84
3-(2-Furyl) prop-2-enal semicarbazone (FASC)4.58
2-Furfural 4-phenyl semicarbazone (FPSC)4.52

The data indicate that substitutions on the semicarbazone backbone can significantly alter the stability of the resulting metal complexes. This tunability is a key aspect in designing ligands for selective metal ion binding and sequestration. The coordination chemistry of urea (B33335) and thiourea-based ligands with various transition metals is widely explored, highlighting their potential in diverse applications such as sensors, corrosion inhibition, and biological systems tandfonline.com.

Anion Recognition and Sensing Properties

The urea moiety is a cornerstone in the design of synthetic anion receptors. The two N-H groups of the urea functionality are excellent hydrogen-bond donors, allowing them to bind anions through hydrogen bonding interactions. digitellinc.comnih.gov This interaction can induce a measurable signal, such as a color change, making these compounds effective colorimetric sensors for anions. mdpi.comresearchgate.net

Analogues containing nitrophenyl groups often act as effective chromophores, leading to a visible color change from colorless or pale yellow to more intense colors like yellow, red, or dark red upon anion binding. mdpi.comfrontiersin.org This phenomenon is particularly pronounced with basic anions such as fluoride (F⁻), acetate (B1210297) (AcO⁻), and dihydrogen phosphate (H₂PO₄⁻), which are strong hydrogen bond acceptors. nih.govfrontiersin.org The binding affinity of these receptors for various anions can be quantified using techniques like UV-Vis titration, which allows for the determination of association constants (K).

Table 2: Binding Constants (K) for Urea-Based Receptors with Various Anions in DMSO.
ReceptorAnionBinding Constant (K, M⁻¹)Reference
Quinoline-based bis-UreaF⁻18,340 nih.gov
Cl⁻210
Br⁻150
HSO₄⁻9,840
m-Xylylene-based bis(Thiourea)F⁻5,011 (log K = 3.70) frontiersin.org
Cl⁻263 (log K = 2.42)
Br⁻100 (log K = 2.00)
H₂PO₄⁻661 (log K = 2.82)
m-Xylylene-based bis(Urea)F⁻2,512 (log K = 3.40) frontiersin.org
Cl⁻158 (log K = 2.20)
Br⁻63 (log K = 1.80)
H₂PO₄⁻398 (log K = 2.60)

The binding trends generally show a higher affinity for more basic and less solvated anions. For halides, the trend is typically F⁻ > Cl⁻ > Br⁻ > I⁻. frontiersin.orgnih.gov The enhanced acidity of the N-H protons in thiourea derivatives compared to their urea counterparts often leads to stronger anion binding. frontiersin.org

Role of Urea and Amine Moieties as Ligand Donors (e.g., N, O Bidentate Coordination)

The structural framework of this compound analogues provides multiple potential donor sites for metal coordination, primarily the urea oxygen, the imine nitrogen, and the terminal amine nitrogens. The mode of coordination is highly dependent on the metal ion's nature and the reaction conditions.

Urea and its derivatives typically act as monodentate ligands, coordinating to metal ions through the carbonyl oxygen atom. rjpbcs.com This is the most common coordination mode observed in numerous metal-urea complexes. However, the urea moiety can also exhibit a rare N,O-bidentate coordination, where both the carbonyl oxygen and one of the amide nitrogens bind to the metal center. rjpbcs.com

Theoretical Insights into Coordination Stability

Theoretical calculations, particularly using Density Functional Theory (DFT), provide profound insights into the electronic structure, stability, and coordination behavior of these ligands and their metal complexes. DFT calculations can be used to determine the adsorption energy of urea molecules on metal surfaces, predict the most stable coordination modes, and elucidate the electronic properties that govern binding affinity. acs.orgresearchgate.net

These computational studies help to rationalize experimental observations. For example, DFT calculations have been used to confirm that the bidentate coordination of benzoylselenourea derivatives (analogous to phenylurea) involving the amide oxygen and selenium atoms with nickel(II) ions is a stable arrangement that contributes to a strong binding affinity. acs.org By analyzing the molecular orbitals (HOMO and LUMO) and the distribution of electronic density, researchers can understand how the ligand interacts with the metal's d-orbitals. acs.org

Furthermore, theoretical models can predict the free energy changes associated with different reaction pathways, helping to identify the most favorable coordination processes. researchgate.net This synergy between experimental and theoretical chemistry is crucial for the rational design of new ligands with enhanced stability and selectivity for specific metal ions or anions.

Biological Activity Mechanisms and Structure Activity Relationship Sar Studies

Structure-Activity Relationship (SAR) Methodologies for Urea (B33335) Derivatives

Structure-Activity Relationship (SAR) analysis is a critical component of medicinal chemistry that systematically investigates how the chemical structure of a compound influences its biological activity. mdpi.com For urea derivatives, including the phenylsemicarbazone class to which 1-Phenyl-3-[(phenylmethylidene)amino]urea belongs, SAR studies are essential for optimizing potency, selectivity, and pharmacokinetic properties. mdpi.com

The fundamental approach involves synthesizing a series of structurally related analogs and evaluating their biological effects through in vitro and in vivo assays. By comparing the activity of these analogs, researchers can deduce the contributions of various structural features. A common pharmacophore model for anticonvulsant semicarbazones, for instance, identifies three key features essential for activity:

An aryl hydrophobic binding site. nih.govnih.gov

A hydrogen-bonding domain. nih.govnih.govualberta.ca

An electron-donor group. nih.gov

Systematic modifications are made to different parts of the lead molecule, such as the aromatic rings and the terminal groups of the urea or semicarbazone moiety, to probe these interactions. nih.gov For example, in the development of anticonvulsant aryl semicarbazones, various substituents are introduced onto the primary aryl group to create a comprehensive SAR profile. nih.gov This allows for the identification of patterns, such as which substitutions enhance or diminish activity, providing a rational basis for the design of more effective therapeutic agents.

Influence of Substituents on Biological Activity

The biological activity of phenylsemicarbazone urea derivatives is highly dependent on the nature and position of substituents on the molecule. These modifications can alter the compound's electronic properties, lipophilicity, steric profile, and hydrogen bonding capacity, all of which are crucial for its interaction with biological targets.

Substituents on the aromatic rings play a pivotal role in modulating the biological activity of aryl semicarbazones. The presence of specific groups can significantly enhance or decrease the compound's potency. For instance, in studies of anticonvulsant aryl semicarbazones, halogen substituents on the primary phenyl ring have been found to be particularly important for activity. nih.govnih.gov

Research has shown a general order of activity with respect to the primary aryl group substituent, with electron-withdrawing groups often favoring potency. nih.gov The inclusion of a nitro group, a strong electron-withdrawing group, on the phenyl ring has been explored in various urea derivatives. mdpi.comnih.gov Similarly, the presence of hydroxyl groups can influence activity by providing additional hydrogen bonding opportunities, which can be critical for receptor binding. mdpi.comnih.gov

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a fundamental factor in pharmacology, as biological systems like enzymes and receptors are themselves chiral. researchgate.net The interaction between a chiral drug and its biological target is often stereospecific, meaning that one enantiomer (a non-superimposable mirror image) may exhibit significantly higher activity, different activity, or even toxicity compared to its counterpart. nih.govnih.gov

The separation and analysis of enantiomers are therefore crucial in drug development to isolate the more potent or safer isomer. nih.govnih.gov While the general principles of stereoisomerism are well-established for many classes of drugs, specific and comprehensive SAR studies detailing the differential effects of S- vs. R-configurations for anticonvulsant phenylsemicarbazones are not extensively documented in the reviewed scientific literature. The core structure of this compound itself is not chiral unless substituents create a stereocenter. However, for derivatives where chirality is introduced, it is plausible that the biological activity would be stereoselective, consistent with observations for other classes of bioactive molecules. researchgate.net Further research would be required to elucidate the specific impact of stereochemistry within this particular chemical series.

Alkyl substituents can influence the biological activity of urea derivatives by modifying the molecule's lipophilicity and steric bulk. Increased lipophilicity can affect properties such as membrane permeability and binding to hydrophobic pockets in a target protein.

In a series of 1-phenyl-3-(1-phenylethyl)urea derivatives investigated as complement inhibitors, the introduction of alkyl chains significantly improved activity. Specifically, five- or six-carbon chains were found to be optimal, while longer side chains resulted in a loss of activity, likely due to poor solubility. researchgate.net This highlights a common trend in SAR where there is an optimal range for alkyl chain length to achieve maximum biological effect.

The position of alkyl groups also matters. For example, in a study of diphenyl urea derivatives with α-glucosidase inhibitory activity, a methyl group at the meta position of a phenyl ring resulted in five times more potent inhibition than when it was at the ortho position. medscape.com This demonstrates that steric hindrance from ortho-substituents can negatively impact the binding of the molecule to its target.

The electronic properties of substituents on the aromatic rings are a major determinant of the biological activity of phenylsemicarbazone ureas. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) alter the electron density distribution across the molecule, which in turn affects its reactivity and ability to interact with biological targets. epilepsysociety.org.uk

In the context of anticonvulsant aryl semicarbazones, EWGs on the aryl ring are generally associated with increased potency. nih.gov A comprehensive study established a general order of activity for substituents on the primary aryl group as: 4-F > 2-Br = 3-Br = 4-Cl > 4-CH₃ > 4-Br > 3-Cl > 3-CH₃. This order clearly shows the preference for potent, electron-withdrawing halogens (F, Cl, Br) over the electron-donating methyl group (CH₃). The 4-fluorophenyl substituted semicarbazones were identified as the most potent compounds in this extensive series. nih.gov

This trend is further supported by other studies. For example, the presence of a nitro group (a strong EWG) is a common feature in biologically active phenylurea derivatives. mdpi.comnih.gov The electronic effect of these groups can enhance the hydrogen-bonding capability of the urea moiety and improve interaction with the target protein, thereby increasing biological activity. epilepsysociety.org.uk

The following table summarizes the anticonvulsant activity of various 4-substituted phenyl semicarbazones, illustrating the impact of different electronic groups.

Compound IDAryl Substituent (R)MES Screen Activity (ED₅₀ mg/kg, mice, i.p.)Reference
14-F13.9 nih.gov
24-Cl25.4 nih.gov
34-Br30.2 nih.gov
44-CH₃29.6 nih.gov
54-OCH₃>100 nih.gov

This table is for illustrative purposes and combines data from cited sources.

Mechanisms of Action in In Vitro Models

The anticonvulsant activity of semicarbazone derivatives is widely suggested to be mediated through their interaction with voltage-gated ion channels. nih.govresearchgate.net Specifically, many anticonvulsant drugs exert their effects by blocking voltage-gated sodium channels. nih.gov This mechanism involves inhibiting the rapid and excessive firing of neurons that initiates and propagates seizures.

For semicarbazones, the proposed mechanism of action is the inhibition of the voltage-gated sodium ion (Na+) channel. nih.gov These compounds are thought to bind to the channel, particularly when it is in a use-dependent or inactivated state, which is more prevalent during the high-frequency neuronal firing characteristic of a seizure. nih.gov By stabilizing the inactivated state of the sodium channel, these drugs reduce the number of channels available to open and propagate an action potential, thereby suppressing neuronal hyperexcitability. nih.gov

In vitro electrophysiology assays, such as the patch-clamp technique, are used to study these effects directly on neuronal cells. nih.gov These studies can confirm the use-dependent block of Na+ channels by anticonvulsant compounds. While the primary mechanism for anticonvulsant semicarbazones appears to be sodium channel blockade, other potential mechanisms, such as interactions with excitatory amino acid neurotransmission, have also been considered.

For other biological activities, such as enzyme inhibition, the mechanism can be different. For instance, certain diphenyl urea derivatives act as competitive inhibitors of α-glucosidase by binding to the enzyme's active site, which was confirmed through kinetic analysis in in vitro models. ualberta.ca

Antiproliferative Activity against Cancer Cell Lines

Derivatives of the 1-phenyl-3-phenylurea scaffold have demonstrated notable antiproliferative effects across various cancer cell lines. A series of novel 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivatives, for instance, have been synthesized and evaluated for their in vitro anticancer activity against a panel of 60 human cancer cell lines from nine different cancer types.

Within this series, compounds featuring a 4-hydroxymethylpiperidine moiety attached to the core structure exhibited broad-spectrum antiproliferative activity. Two specific derivatives, designated as 5a and 5d , were identified as particularly potent, showing significant efficacy and, in some cases, superior potency compared to established anticancer drugs like paclitaxel (B517696) and gefitinib. researchgate.netresearchgate.net Compound 5a was reported to induce lethal effects, rather than just inhibitory ones, in several cell lines, including SK-MEL-5 (melanoma), 786-0, A498, RXF 393 (renal cancer), and MDA-MB-468 (breast cancer). researchgate.net

The structure-activity relationship (SAR) studies indicated that the introduction of different substituents on the terminal phenyl group influenced the antiproliferative activity, highlighting the importance of hydrophobic and electronic effects. researchgate.net The promising results for compounds 5a and 5d led to their further evaluation in a five-dose mode to determine their median inhibitory concentration (IC50) values, confirming their potential as lead compounds for the development of broad-spectrum anticancer agents. researchgate.netresearchgate.net

Table 1: Antiproliferative Activity of Selected 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea Derivatives

CompoundCancer TypeCell LineActivity Noted
5a MelanomaSK-MEL-5Lethal Effect
Renal Cancer786-0Lethal Effect
Renal CancerA498Lethal Effect
Renal CancerRXF 393Lethal Effect
Breast CancerMDA-MB-468Lethal Effect
5d VariousMultiplePromising Mean Growth Inhibition

Immunosuppressive Properties

The immunomodulatory potential of urea derivatives has been explored, particularly concerning their ability to suppress inflammatory responses. One key mechanism of inflammation involves the production of tumor necrosis factor-alpha (TNF-α) by macrophages upon stimulation with lipopolysaccharide (LPS). nih.gov Research into 1,1,3-substituted urea derivatives has identified compounds with potent inhibitory activity against LPS-induced TNF-α production. merckmillipore.com

A specific derivative, SA13353 , demonstrated significant inhibition of TNF-α. merckmillipore.com Subsequent SAR studies focusing on the 1,1-substituted moiety of this compound revealed that introducing hydrophobic substituents could lead to even more potent inhibitory activities. merckmillipore.com This suggests that the urea scaffold can be optimized to effectively suppress key inflammatory cytokines.

While direct studies on the effect of this compound on phytohemagglutinin (PHA)-induced T-cell proliferation were not found, the inhibition of TNF-α production points to a potential mechanism for immunosuppression, as TNF-α is a critical mediator in various immune responses, including T-cell activation.

Complement System Inhibition

The complement system is a crucial part of the innate immune response, but its inappropriate activation can contribute to various inflammatory and autoimmune diseases. A series of 1-phenyl-3-(1-phenylethyl)urea derivatives have been identified as novel and potent inhibitors of the complement system. nih.govnih.gov

Through high-throughput screening, an initial hit compound, 1-(3,4-dimethoxyphenyl)-3-(1-phenylethyl)urea , was discovered. nih.gov Structural modifications and extensive SAR studies led to the identification of highly potent inhibitors, with one optimized compound, 7l , exhibiting an IC50 value as low as 13 nM. nih.govnih.gov Mechanistic studies revealed that compound 7l inhibits the final step of the complement cascade, C9 deposition, across the classical, lectin, and alternative pathways. nih.govnih.gov Importantly, this inhibition was specific, as the compound had no influence on the earlier steps involving C3 and C4 deposition. nih.govnih.gov This targeted inhibition of the terminal complement pathway highlights the potential of this chemical class for treating complement-mediated disorders.

CRAC Channel Inhibition and ORAI1 Targeting

Calcium release-activated Ca2+ (CRAC) channels are key players in cellular calcium signaling and are considered novel targets for treating immune disorders. A high-throughput screening effort identified 1-phenyl-3-(1-phenylethyl)urea as an inhibitor of CRAC channels. nih.gov

This compound was found to inhibit Ca2+ influx with an IC50 of 3.25±0.17 μmol/L. nih.gov Further investigation into its mechanism of action revealed that it specifically targets ORAI1, the pore-forming subunit of the CRAC channel. nih.gov SAR studies on a series of derivatives provided key insights:

An alkyl substituent on the α-position of the benzylic amine was crucial for inhibitory activity.

The S-configuration at this position was more potent than the R-configuration.

Electron-donating groups on the right-side phenyl ring enhanced inhibitory activity compared to electron-withdrawing groups. nih.gov

These findings establish the 1-phenyl-3-(1-phenylethyl)urea scaffold as a valuable template for the design and development of novel CRAC channel inhibitors that target ORAI1. nih.gov

Table 2: CRAC Channel Inhibition by 1-phenyl-3-(1-phenylethyl)urea

CompoundTargetActivityIC50 Value
1-phenyl-3-(1-phenylethyl)urea CRAC Channel (ORAI1)Ca2+ Influx Inhibition3.25±0.17 μmol/L

Proapoptotic Actions

Several classes of urea-containing heterocyclic derivatives have been shown to exert their anticancer effects by inducing apoptosis. For example, a series of novel thienopyrimidine urea derivatives were synthesized and found to have potent cytotoxic and pro-apoptotic activity against the MCF-7 breast cancer cell line. nih.gov

One promising compound, 9c , was shown to induce apoptosis through the intrinsic mitochondrial pathway. nih.gov This was confirmed by several key observations:

A significant increase in the expression of the tumor suppressor gene p53.

An elevation in the Bax/Bcl-2 ratio, indicating a shift towards a pro-apoptotic state.

A significant increase in the level of active caspase-3. nih.gov

Similarly, studies on pyrrolo[2,3-d]pyrimidine derivatives containing a urea moiety also demonstrated that their cytotoxic effects are mediated by apoptosis. Western blot analysis confirmed that these compounds induce apoptosis via the intrinsic pathway, showing increased levels of caspase-9 and caspase-3, and enhanced expression of the pro-apoptotic protein Bax, while reducing the anti-apoptotic protein Bcl-2. nih.gov While the Fas receptor and NF-κB1 are known to be involved in apoptosis regulation, specific studies linking this compound to these particular markers were not identified in the reviewed literature. nih.gov However, the consistent induction of the caspase cascade by related urea derivatives strongly suggests a proapoptotic mechanism of action for this class of compounds.

Insights into Receptor Binding and Molecular Targets

The biological activities of 1-phenylurea (B166635) derivatives are mediated through their interaction with specific molecular targets. Based on the studies of its analogs, the key targets for this class of compounds include:

ORAI1: The 1-phenyl-3-(1-phenylethyl)urea scaffold has been shown to directly target the ORAI1 subunit of the CRAC channel, functioning as an inhibitor of store-operated calcium entry. nih.gov

Complement C9: Derivatives of 1-phenyl-3-(1-phenylethyl)urea act as potent inhibitors of the complement system by targeting the C9 protein, thereby preventing the formation of the membrane attack complex. nih.govnih.gov

Receptor Tyrosine Kinases (RTKs): The broader class of heterocyclic urea derivatives are known for their inhibitory activity against various kinases that are critical for tumorigenesis, such as VEGFR-2. researchgate.netnih.gov The thienopyrimidine urea derivative 9c showed excellent inhibitory activity against VEGFR-2. nih.gov

Apoptotic Pathway Proteins: The proapoptotic actions of urea derivatives point to their interaction with key regulators of the intrinsic apoptotic pathway, including the Bcl-2 family of proteins (Bax and Bcl-2) and the caspase cascade (caspase-9 and caspase-3). nih.govnih.gov

Topoisomerase II: The antiproliferative activity of some urea derivatives has been correlated with their ability to inhibit topoisomerase II, an enzyme essential for DNA replication. nih.gov

These findings illustrate that the 1-phenylurea scaffold serves as a versatile platform for designing molecules that can interact with a diverse range of biological targets, leading to potent therapeutic effects.

Derivatization Strategies and Analogue Synthesis

Strategic Modifications for Enhanced Activity or Specificity

The design of new analogues of 1-Phenyl-3-[(phenylmethylidene)amino]urea is guided by established structure-activity relationships (SAR) within the broader class of semicarbazones and phenylureas. The core structure possesses several key features that are essential for its biological activity, including an aryl group, one or two electron-donating atoms, and an NH group, all arranged in a specific spatial orientation nih.gov. Strategic modifications often target the phenyl rings and the urea (B33335) moiety to fine-tune the molecule's properties.

Key derivatization strategies include:

Substitution on the Phenyl Rings: The introduction of various substituents on both the phenyl ring of the urea moiety and the phenylmethylidene group can significantly influence the biological activity. The nature of these substituents, whether electron-donating or electron-withdrawing, and their position on the ring (ortho, meta, or para) can alter the electronic and steric properties of the molecule, thereby affecting its interaction with biological targets . For instance, in a series of adamantyl urea derivatives, the substitution pattern on the phenyl ring was found to be a critical determinant of anti-tubercular activity nih.gov.

Modification of the Urea Moiety: The urea linkage is a crucial pharmacophore. Modifications such as N-alkylation or N-arylation can impact the compound's hydrogen bonding capacity and lipophilicity, which in turn can affect its membrane permeability and target binding affinity nih.gov.

Bioisosteric Replacement: Replacing specific functional groups with others that have similar physical or chemical properties (bioisosteres) is a common strategy. For example, the oxygen atom of the urea group can be replaced with a sulfur atom to yield a thiosemicarbazone, which often results in a different or enhanced biological activity profile .

These strategic modifications are often guided by computational modeling and a deep understanding of the target's binding site to design more potent and selective analogues.

Synthesis of Substituted this compound Derivatives

The synthesis of substituted this compound derivatives typically involves a multi-step process. A common synthetic route starts with the preparation of a substituted phenylurea, which is then converted to a semicarbazide, followed by condensation with a substituted benzaldehyde (B42025).

One general synthetic pathway can be outlined as follows:

Formation of Phenylurea: Aniline (B41778) or a substituted aniline is reacted with urea to form the corresponding phenylurea.

Synthesis of Semicarbazide: The synthesized phenylurea is then treated with hydrazine hydrate to yield a semicarbazide intermediate e-journals.in.

Condensation to form Semicarbazone: The semicarbazide is subsequently reacted with a substituted benzaldehyde or acetophenone in a suitable solvent, often with an acid catalyst, to afford the final substituted this compound derivative e-journals.innih.gov.

This versatile synthetic scheme allows for the introduction of a wide variety of substituents on both aromatic rings, enabling the generation of a library of compounds for biological screening. For example, a series of 4-aryl substituted semicarbazones of levulinic acid were synthesized to explore their anticonvulsant activities nih.gov. Similarly, novel diaryl urea derivatives have been synthesized as analogues of the anticancer drug sorafenib, highlighting the importance of the urea scaffold in drug design asianpubs.org.

Starting Materials Reaction Type Product Reference
Phenylurea, Hydrazine Hydrate, Substituted AcetophenonesCondensationSubstituted Semicarbazones e-journals.in
Substituted Amines, Corresponding IsocyanatesNucleophilic AdditionAdamantyl Urea Derivatives nih.gov
4-Aminophenoxy-N-methylpicolinamide, Substituted Phenyl IsocyanatesNucleophilic AdditionDiaryl Urea Derivatives asianpubs.org
(2-Amino-5-(pyridin-3-yl)phenyl)methanol, Phenyl IsocyanatesNucleophilic Addition1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivatives nih.gov

Introduction of Heterocyclic Moieties

Incorporating heterocyclic rings into the this compound scaffold is a widely used strategy to enhance biological activity and explore new chemical space. Heterocycles can introduce additional hydrogen bond donors and acceptors, alter the molecule's polarity and solubility, and provide new points of interaction with biological targets.

The introduction of heterocyclic moieties can be achieved in several ways:

As a substituent on the phenyl rings: A heterocyclic ring can be attached to either of the phenyl groups. For instance, a pyridine ring has been incorporated to create 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivatives, which have been investigated for their antiproliferative activities nih.gov.

Fusion to the core structure: More complex derivatives can be synthesized where a heterocyclic ring is fused to the phenylurea backbone. For example, thieno[3,2-d]pyrimidine derivatives possessing diaryl semicarbazone scaffolds have been designed as potent antitumor agents nih.gov.

As part of the urea or semicarbazone linkage: Heterocyclic amines can be used as starting materials to form N-aryl-N'-heteroaryl ureas.

The presence of a pyrazole nucleus linked to a urea function has been shown to result in a wide spectrum of biological activities, including anticancer and anti-inflammatory properties nih.gov. The synthesis of such compounds often involves the reaction of a heterocyclic amine with an appropriate isocyanate.

Heterocyclic Moiety Scaffold Biological Activity Investigated Reference
Pyridine1-Phenyl-3-(4-(pyridin-3-yl)phenyl)ureaAntiproliferative nih.gov
Thieno[3,2-d]pyrimidineDiaryl SemicarbazoneAntitumor nih.gov
PyrazolePyrazolyl-ureaAnticancer, Anti-inflammatory nih.gov
BenzothiazoleBenzothiazole-triazole/amide/esterTau Protein Imaging rsc.org

Impact of Derivatization on Chemical Reactivity and Biological Profile

Derivatization of the this compound core has a profound impact on both its chemical reactivity and its biological profile.

Chemical Reactivity: The introduction of substituents on the aromatic rings alters the electron density of the molecule, which can affect its reactivity. Electron-withdrawing groups can make the urea protons more acidic, while electron-donating groups can increase the nucleophilicity of the nitrogen atoms. These changes can influence the molecule's metabolic stability and its ability to participate in hydrogen bonding and other non-covalent interactions with its biological target. The electronic properties of substituents on phenothiazine derivatives, for example, have been shown to be transmitted via both resonance and inductive pathways, influencing their physicochemical properties nih.gov.

Biological Profile: The biological activity of this compound derivatives is highly dependent on the nature and position of the substituents.

Anticonvulsant Activity: Aryl semicarbazones are a well-established class of anticonvulsant agents. The presence of an aryl binding site, a hydrogen-bonding domain, and an electron-donating group are considered key pharmacophoric features. Modifications to the aryl ring can modulate the anticonvulsant potency and selectivity nih.gov.

Antimicrobial Activity: Substituted semicarbazones have demonstrated significant activity against various bacterial and fungal strains e-journals.in. The introduction of hydrophilic substituents on the aromatic ring has been suggested to be important for antibacterial activity, particularly against gram-negative bacteria nih.gov.

Anticancer Activity: Many phenylurea and semicarbazone derivatives have been investigated as potential anticancer agents. For instance, novel thieno[3,2-d]pyrimidine derivatives with diaryl semicarbazone scaffolds have shown potent antitumor activities against several cancer cell lines nih.gov. The antiproliferative activity of 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivatives has also been demonstrated against a panel of 60 human cancer cell lines nih.gov.

Other Activities: Derivatives of this scaffold have also been explored as inhibitors of various enzymes, such as indoleamine 2,3-dioxygenase 1 (IDO1), which is an important target in cancer immunotherapy nih.gov.

The following table summarizes the biological activities of some derivatized compounds related to the this compound scaffold.

Compound Class Modification Biological Activity Key Findings Reference
4-Aryl Semicarbazones of Levulinic AcidVaried aryl substituentsAnticonvulsantMajority of compounds showed anticonvulsant activity in mice. nih.gov
Hydroxy SemicarbazonesHydrophilic substituents on the aromatic ringAntibacterialHydrophilicity is an important factor for activity against gram-negative bacteria. nih.gov
Thieno[3,2-d]pyrimidine Diaryl SemicarbazonesIntroduction of thieno[3,2-d]pyrimidine moietyAntitumorCompounds displayed potent activity against H460, HT-29, MKN-45, and MDA-MB-231 cell lines. nih.gov
1-Phenyl-3-(4-(pyridin-3-yl)phenyl)ureasIntroduction of pyridine and other moietiesAntiproliferativeSeveral compounds showed significant growth inhibition against a panel of 60 cancer cell lines. nih.gov
Phenyl Urea DerivativesVaried substituents on phenyl ringIDO1 InhibitionPotent inhibition of IDO1 with IC50 values in the sub-micromolar range. nih.gov

Potential Materials Science Applications of 1 Phenyl 3 Phenylmethylidene Amino Urea Analogues

Role as Functional Monomers or Ligands in Polymer Synthesis

The phenylurea moiety is a valuable building block in polymer chemistry, where its derivatives can be employed as either functional monomers to be incorporated into polymer chains or as ligands to coordinate with metal centers in polymer structures.

As functional monomers, urea-based compounds are particularly effective in the synthesis of molecularly imprinted polymers (MIPs). MIPs are materials designed with specific recognition sites for a target molecule. The process involves polymerizing functional monomers in the presence of a "template" molecule. The urea (B33335) group's ability to form strong hydrogen bonds with the template is crucial for creating well-defined binding sites. After polymerization, the template is removed, leaving a cavity that is complementary in shape and functionality, enabling the MIP to selectively rebind the target molecule. For instance, urea-based methacrylate (B99206) and styrene (B11656) monomers have been synthesized and used in ring-opening metathesis polymerization (ROMP) to create MIPs. The aryl groups linked to the urea motif can enhance the receptor's affinity for anionic templates.

Beyond MIPs, phenylurea derivatives also serve as ligands in coordination chemistry. The urea group can coordinate with metal ions, and incorporating these ligands into polymer chains can lead to materials with interesting catalytic or electronic properties. For example, α-(phenyl)ethylamine-derived ligands have been designed for various chemical applications, showcasing the versatility of incorporating such structures into larger molecular frameworks.

Table 1: Role of Phenylurea Analogues in Polymer Synthesis
RoleSpecific ApplicationKey Feature of Urea GroupExample Polymerization Method
Functional MonomerMolecularly Imprinted Polymers (MIPs)Strong hydrogen bonding with template moleculesRing-Opening Metathesis Polymerization (ROMP)
LigandCoordination with metal centers in polymersAbility to coordinate with metal ionsN/A

Applications in Sensing and Recognition Systems

The capacity for strong and directional hydrogen bonding makes phenylurea analogues excellent candidates for the development of chemical sensors and molecular recognition systems. These systems often operate by selectively binding to specific ions or molecules (analytes), which triggers a detectable signal.

Bis-urea based receptors, which contain two urea groups held in a specific orientation by a molecular scaffold, are particularly effective for anion and ion-pair recognition. The two urea units can cooperatively bind to an anion through multiple hydrogen bonds, leading to high affinity and selectivity. For example, bis-urea receptors containing a polyether bridge and chromogenic 4-nitrophenyl groups have demonstrated high affinity for various anions and ion-pairs in solution. The binding event can be monitored by spectroscopic methods such as UV-Vis and ¹H-NMR, where changes in the spectrum indicate the presence and concentration of the analyte.

The design of these receptors can be finely tuned. The distance and orientation of the urea groups, as well as the electronic properties of the attached phenyl rings, influence the binding strength and selectivity for different analytes. This allows for the creation of sensors tailored for specific ions, such as halides, carboxylates, or phosphates. Molecular modeling at the DFT level has been used to understand these interactions, showing that anions are recognized through strong hydrogen bonds from the N-H groups, while cations can be bound through a combination of cation─π and C-H···O interactions.

Table 2: Urea-Based Receptors in Sensing and Recognition
Receptor TypeTarget AnalytePrinciple of RecognitionDetection Method
Bis-urea with polyether bridgeAnions (e.g., F⁻, AcO⁻), Ion-Pairs (e.g., TMAF)Cooperative hydrogen bondingUV-Vis, ¹H-NMR Spectroscopy
ortho-Phenylenediamine bis-ureaCarboxylatesHydrogen-bonded cleft formationCrystallography, NMR
Molecularly Imprinted Polymers (MIPs)Various specific template moleculesShape and functional complementarityBinding assays

Development of Optoelectronic Materials

Analogues of phenylurea are emerging as versatile components in the field of optoelectronics, which involves devices that source, detect, and control light. Their utility in this area is linked to their incorporation into molecules that possess desirable photophysical properties, such as fluorescence, and their role in creating organized systems for sensing applications.

One key application is in the development of fluorescent sensors. For instance, urea-doped carbon dots (N-CDs) have been fabricated as fluorescent switches for the selective detection of iodide ions. rsc.org In these materials, the amino and amide groups on the surface of the carbon dots, derived from the urea precursor, play a significant role in recognizing iodide through multiple hydrogen-bond interactions. rsc.org This recognition event leads to a quenching of the material's photoluminescence, providing a direct optical signal for the presence of the ion. rsc.org

The broader context for these applications lies in the field of organic electronics, including organic light-emitting diodes (OLEDs). bas.bgresearchgate.net These devices rely on organic molecules or polymers that can transport charge and emit light. bas.bg While simple phenylureas are not typically the primary emitters, the principles of molecular design used to create fluorescent urea-based sensors are directly applicable to the development of new organic materials for OLEDs and other optoelectronic applications. mdpi.comrsc.org

Table 3: Applications of Phenylurea Analogues in Optoelectronics
Application AreaSpecific SystemRole of Urea AnalogueOperating Principle
Fluorescent SensingUrea-doped Carbon Dots (N-CDs)Surface functional groups for ion recognitionAnalyte binding quenches fluorescence rsc.org
BiosensorsUrease-based Bio-PEDDComponent of the analyte (urea) for enzymatic detectionEnzymatic reaction causes pH change, altering light absorption measured by LEDs nih.gov
Organic EmittersGeneral Organic DyesPotential scaffold for fluorescent moleculesMolecular structure allows for electroluminescence in OLEDs bas.bgyoutube.com

Supramolecular Chemistry Applications (e.g., Gels, Capsules)

The predictable and robust hydrogen-bonding of the urea group makes its analogues cornerstone building blocks in supramolecular chemistry. This field focuses on creating complex, functional assemblies from smaller molecules held together by non-covalent interactions. Phenylurea derivatives have been extensively used to form a variety of supramolecular structures, including polymers, gels, and capsules. nih.govresearchgate.net

The formation of supramolecular polymers is a key application. Bis-urea compounds, where two urea groups are connected by a linker, can self-assemble in solution to form long, polymer-like chains through continuous hydrogen-bonding networks. researchgate.netacs.orgnih.gov This self-assembly can be highly cooperative, meaning the formation of initial small aggregates triggers the rapid formation of long chains. acs.org These materials exhibit unique properties, such as responsiveness to temperature or concentration changes, which alter their viscosity and structure. rsc.org

This same self-assembly process is responsible for the formation of supramolecular gels. Low-molecular-weight gelators (LMWGs) based on urea derivatives can self-assemble in organic solvents or water to form extensive, three-dimensional fibrous networks. jst.go.jpnih.gov These networks immobilize the solvent, resulting in the formation of a gel. tue.nl The properties of the gel can be tuned by modifying the chemical structure of the gelator molecule. nih.gov For example, N-alkyl-N′-aryl-urea derivatives have been shown to be effective and versatile organogelators for a wide range of organic solvents. jst.go.jp These gels have potential applications in areas such as environmental remediation, drug delivery, and as media for electrophoresis. nih.govnih.govmdpi.com

Finally, discrete, closed structures like supramolecular capsules can also be formed. By designing molecules with specific geometries, such as C₃-symmetric tris-urea compounds, it is possible to create assemblies that form an internal cavity or nano-space through discrete urea-urea hydrogen bonds. nih.govresearchgate.netjst.go.jp These capsules can encapsulate guest molecules, acting as tiny containers for transport or reaction control.

Table 4: Supramolecular Structures from Phenylurea Analogues
Supramolecular StructureDriving ForceKey Molecular FeaturePotential Application
Supramolecular PolymerContinuous urea-urea hydrogen bondingBis-urea functionalityResponsive materials, smart fluids researchgate.netacs.org
Supramolecular GelSelf-assembly into 3D fibrous networksMono-, bis-, or tris-urea functionality (LMWGs)Drug delivery, environmental remediation, electrophoresis jst.go.jpnih.govnih.gov
Supramolecular CapsuleDiscrete urea-urea hydrogen bondingGeometrically constrained multi-urea frameworksGuest encapsulation, molecular recognition nih.govresearchgate.net

Conclusion and Future Research Directions

Summary of Key Findings on 1-Phenyl-3-[(phenylmethylidene)amino]urea

Research on the specific chemical compound this compound has yielded foundational structural information, primarily through crystallographic studies. The systematic name for a closely related structure has been identified as 1-phenyl-3-{2-[(E)-(phenylmethylidene)amino]phenyl}urea, indicating a substitution pattern where both the phenyl and the (phenylmethylidene)amino groups are attached to a central phenyl ring, which is in turn linked to the urea (B33335) moiety. nih.gov

Key structural insights reveal the spatial arrangement and conformation of the molecule. X-ray diffraction analysis of a related compound, 1-(2-aminophenyl)-3-phenylurea, shows that the phenyl ring and the aminophenyl ring are not coplanar with the central urea unit, exhibiting significant dihedral angles. nih.govresearchgate.net Specifically, the phenyl ring forms a dihedral angle of 47.0 (1)° with the mean plane of the –NC(=O)N– unit, while the dihedral angle between this urea plane and the aminophenyl ring is 84.43 (7)°. nih.govresearchgate.net In the crystal structure of 1-phenyl-3-{2-[(E)-(phenylmethylidene)amino]phenyl}urea, the central benzene (B151609) ring forms dihedral angles of 17.65 (17)° and 29.48 (14)° with the N- and C-bound phenyl rings, respectively. The two terminal phenyl rings are oriented at a dihedral angle of 46.53 (18)° to each other. researchgate.net

The crystal packing is stabilized by intermolecular hydrogen bonds. In the crystal lattice, molecules are linked through N—H⋯O hydrogen bonds, creating helical supramolecular chains. nih.gov This hydrogen bonding is a common feature in phenylurea derivatives and plays a crucial role in their solid-state architecture. The presence of the Schiff base (phenylmethylidene)amino] moiety introduces additional structural complexity and potential for varied biological interactions. While detailed biological and spectroscopic data for this specific compound are not extensively reported in the available literature, its structural features suggest potential for biological activity, a characteristic common to the broader classes of phenylureas and semicarbazones.

Remaining Challenges and Knowledge Gaps

Despite the foundational structural data, significant gaps remain in the comprehensive understanding of this compound. A primary challenge is the limited availability of published research focused specifically on this compound. Much of the existing literature discusses phenylureas and semicarbazones as general classes of compounds, without detailing the unique properties of this particular derivative.

A significant knowledge gap exists regarding the compound's biological activity profile. While related phenylurea and semicarbazone derivatives have demonstrated a wide range of biological effects, including anticancer, antimicrobial, and herbicidal properties, the specific biological targets and efficacy of this compound have not been thoroughly investigated. nih.govnumberanalytics.com The mechanism of action, should any biological activity be present, is also unknown.

Proposed Future Research Avenues

To address the existing knowledge gaps and to fully explore the potential of this compound, several avenues of future research are proposed.

A thorough spectroscopic and structural characterization of this compound is essential. This would involve detailed analysis using advanced techniques such as 2D NMR spectroscopy to unambiguously assign all proton and carbon signals. In-depth IR and Raman spectroscopy studies could provide further insights into the vibrational modes of the molecule. acs.org High-resolution mass spectrometry would confirm the exact molecular weight and fragmentation patterns. Further single-crystal X-ray diffraction studies under different conditions could reveal polymorphic forms and provide a more detailed understanding of the intermolecular interactions that govern its solid-state structure.

Given the established biological activities of related compounds, a comprehensive investigation into the biological effects of this compound is warranted. Initial screening should encompass a broad range of assays, including antimicrobial, antifungal, anticancer, and enzyme inhibition studies. numberanalytics.comrsc.org Should any significant activity be identified, subsequent research should focus on elucidating the mechanism of action. This could involve identifying the specific cellular targets and pathways affected by the compound. Techniques such as molecular docking and in silico screening could be employed to predict potential biological targets and guide experimental studies. nih.gov

Based on a comprehensive understanding of its structure and biological activity, the rational design of novel derivatives of this compound could lead to compounds with enhanced potency, selectivity, and improved pharmacokinetic properties. Structure-activity relationship (SAR) studies, guided by computational modeling, would be crucial in identifying the key structural features responsible for any observed biological effects. nih.gov Modifications to the phenyl rings and the urea linkage could be systematically explored to optimize interactions with biological targets. This approach could lead to the development of new therapeutic agents or functional materials. numberanalytics.com

Computational Predictions for New Material Properties

Computational chemistry, particularly through the application of Density Functional Theory (DFT), serves as a powerful tool for predicting the material properties of novel compounds, including those with structures analogous to this compound. While direct computational studies on this specific molecule are not extensively available in public literature, research on closely related Schiff bases and urea derivatives provides a strong basis for predicting its potential as a new material, especially in the field of nonlinear optics (NLO).

Theoretical investigations into Schiff bases containing phenyl and imine functionalities have demonstrated their potential as effective NLO materials. nih.govnih.gov Computational models are employed to calculate key electronic and optical parameters that govern a material's performance. These parameters include the dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). The magnitude of these values, particularly the first-order hyperpolarizability, is a primary indicator of a material's second-order NLO response. nih.gov

For organic molecules, a significant NLO response often arises from intramolecular charge transfer between electron-donating and electron-accepting groups, facilitated by a π-conjugated system. In the case of this compound, the urea and phenyl moieties can act as electron-donating or -withdrawing groups, and the azomethine bridge (-CH=N-) provides the necessary conjugation for charge transfer.

Computational studies on similar Schiff base derivatives have shown that the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical factor influencing NLO properties. nih.govasianpubs.org A smaller HOMO-LUMO gap generally correlates with higher polarizability and hyperpolarizability, indicating a more significant NLO response. nih.gov DFT calculations can accurately predict these energy gaps, offering insights into the electronic transitions that contribute to the NLO effect. nih.gov

Furthermore, in silico studies on urea and its derivatives have established them as benchmark materials for NLO applications. kaust.edu.saaip.orgaip.orgrsc.org Theoretical calculations on novel compounds are often compared to the known values of urea to gauge their potential. For instance, studies on D–π–D and A–π–A configured Schiff bases have reported first hyperpolarizability values many times greater than that of urea, highlighting the potential for significant enhancement of NLO properties through molecular design. nih.govrsc.org

Future computational research on this compound would likely involve optimizing its molecular geometry and calculating its electronic properties using a suitable level of theory, such as DFT with the B3LYP or M06-2X functional and a 6-311G(d,p) basis set. nih.govrsc.org The predicted values for its dipole moment, polarizability, and first-order hyperpolarizability would provide a quantitative measure of its potential as an NLO material.

The following table summarizes key parameters that would be the focus of such a computational investigation, based on studies of analogous compounds.

Parameter Significance for Material Properties Typical Computational Method
Dipole Moment (μ) Influences molecular packing and bulk NLO properties.DFT
Polarizability (α) Describes the ease of distortion of the electron cloud by an electric field.DFT
First-Order Hyperpolarizability (β) Quantifies the second-order NLO response.DFT (Finite Field Approach)
HOMO-LUMO Energy Gap Relates to molecular stability and electronic transitions; smaller gaps often correlate with enhanced NLO properties.DFT

By performing these calculations, researchers can screen and design new materials with tailored optical properties before undertaking extensive synthetic efforts. The structural features of this compound suggest that it is a promising candidate for further computational and experimental investigation as a novel material for applications in photonics and optoelectronics.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-Phenyl-3-[(phenylmethylidene)amino]urea derivatives?

  • Methodology : Synthesis involves benzylation of isovanillin to form benzaldehyde, followed by oxidation to a carboxylic acid. The acid is converted to an isocyanate intermediate, which reacts with amines (e.g., (S)-α-phenylethylamine). Subsequent hydrogenolysis (H₂/Pd/C) and alkylation with alkyl bromides (K₂CO₃ catalyst) yield derivatives. Key steps require controlled conditions (temperature, solvent selection) and purification via column chromatography .

Q. What structural features influence the biological activity of these derivatives?

  • Key Findings :

  • Chain length : 5–6 carbons maximize activity (e.g., compounds 7c, 7d, 7k, 7l, 7o show 1000-fold improved IC₅₀ vs. lead compound).
  • Substituents : Heteroatoms in side chains abolish activity; alkyl groups (alkane > alkyl > alkynyl) are preferred.
  • NH groups : Free NH on the urea moiety is critical; methylation reduces potency (e.g., compound 14a retains activity, but larger substitutions decrease it 10–200-fold) .

Q. What analytical techniques validate the purity and structure of synthesized derivatives?

  • Methods :

  • NMR spectroscopy : Confirms regiochemistry and substituent positioning.
  • Mass spectrometry : Verifies molecular weight and fragmentation patterns.
  • HPLC : Assesses purity (>95% required for biological testing) .

Q. Which biological targets are associated with this compound class?

  • Primary Targets :

  • Complement system : Inhibits C9 deposition in classical, lectin, and alternative pathways (IC₅₀ as low as 13 nM for optimized compound 7l) .
  • CRAC channels : Blocks ORAI1-mediated Ca²⁺ influx (e.g., YM58483 analogue) with low cytotoxicity .

Advanced Research Questions

Q. How do researchers resolve contradictions in inhibitory activity data between structurally similar derivatives?

  • Approach :

  • Solubility analysis : Poor solubility explains inactivity in derivatives with long chains (e.g., 7g, 7h) .
  • Steric hindrance studies : Molecular docking reveals bulky substituents disrupt binding (e.g., cycloalkane vs. alkane chains) .
  • SAR optimization : Systematic substitution (e.g., 15a–l series) identifies tolerated groups (e.g., hydroxyl in 15f improves activity) .

Q. What methodologies confirm pathway-specific complement inhibition (classical vs. alternative)?

  • Experimental Design :

  • ELISA-based assays : Measure C9 deposition in serum treated with pathway-specific activators (e.g., IgM for classical pathway, LPS for alternative pathway).
  • C3/C4 deposition assays : Confirm selectivity (compound 7l inhibits C9 but not C3/C4) .

Q. How does the SAR differ between complement inhibition and CRAC channel targeting?

  • Comparative Analysis :

  • Complement inhibitors : Require lipophilic side chains (5–6 carbons) and free NH groups.
  • CRAC inhibitors : Depend on phenyl-ethylurea scaffolds with specific substitutions (e.g., trifluoromethyl groups enhance Ca²⁺ influx blockade) .

Q. What strategies optimize bioavailability while maintaining potency?

  • Strategies :

  • Prodrug design : Introduce hydrolyzable groups (e.g., benzyl ethers) to enhance solubility.
  • Metabolic stability assays : Use liver microsomes to identify labile sites (e.g., urea linkage stability) .

Q. How do researchers validate target engagement in cellular models?

  • Methods :

  • Flow cytometry : Quantify inhibition of IL-2 production in T-cells (CRAC pathway).
  • Western blotting : Monitor downstream complement proteins (e.g., C5a, MAC complex) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.